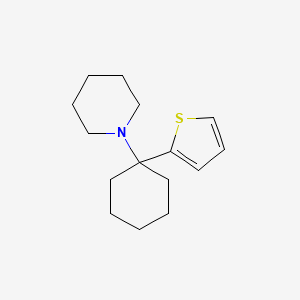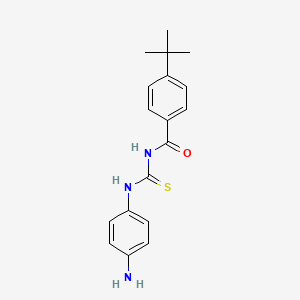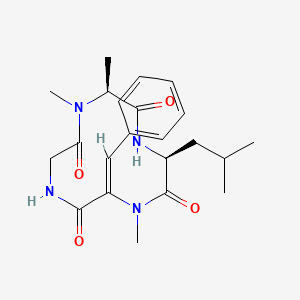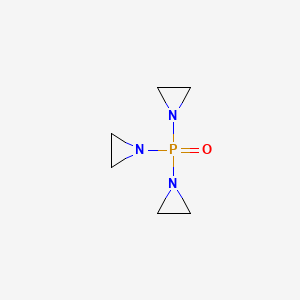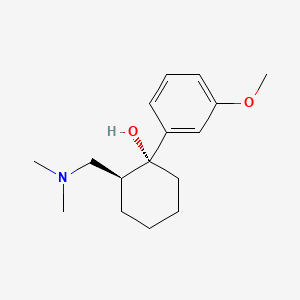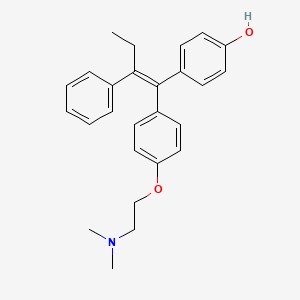![molecular formula C12H11F3N2OS B1683076 4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one CAS No. 152595-59-0](/img/structure/B1683076.png)
4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY 123783 is a small molecule drug initially developed by Ayerst-Wyeth Pharmaceuticals, Inc. It is known for its role as a sodium/glucose cotransporter 2 inhibitor, which makes it a potential candidate for treating conditions like diabetes mellitus .
Preparation Methods
The synthesis of WAY 123783 involves the creation of 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one. The synthetic route includes the substitution of 4-methylthio, methylsulfinyl, or ethyl to a benzyl group at C4, combined with trifluoromethyl at C5 of pyrazol-3-one . The reaction conditions and industrial production methods are not extensively detailed in the available literature.
Chemical Reactions Analysis
WAY 123783 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions can also be performed, but specific details are not provided.
Substitution: Substitution reactions involving the benzyl group at C4 and trifluoromethyl at C5 are significant in its synthesis.
Scientific Research Applications
WAY 123783 has been extensively studied for its potential in treating diabetes mellitus. It acts as a sodium/glucose cotransporter 2 inhibitor, which helps in reducing plasma glucose levels by inhibiting renal glucose reabsorption . This mechanism makes it a promising candidate for managing hyperglycemia in diabetic patients. Additionally, its structure has been optimized to improve selectivity for sodium/glucose cotransporter 2 and oral bioavailability .
Mechanism of Action
WAY 123783 exerts its effects by inhibiting the sodium/glucose cotransporter 2. This inhibition reduces renal glucose reabsorption, leading to increased glucose excretion in urine (glucosuria). This process helps in lowering plasma glucose levels independently of insulin, making it beneficial for patients with insulin resistance .
Comparison with Similar Compounds
WAY 123783 is compared with other sodium/glucose cotransporter 2 inhibitors like dapagliflozin and phlorizin. Unlike glycoside inhibitors, WAY 123783 is a non-glycoside inhibitor, which makes it more stable in the gastrointestinal tract . This stability enhances its effectiveness and reduces potential side effects associated with glycoside inhibitors.
Similar Compounds
- Dapagliflozin
- Phlorizin
- Remogliflozin etabonate
Properties
CAS No. |
152595-59-0 |
|---|---|
Molecular Formula |
C12H11F3N2OS |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
4-[(4-methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one |
InChI |
InChI=1S/C12H11F3N2OS/c1-19-8-4-2-7(3-5-8)6-9-10(12(13,14)15)16-17-11(9)18/h2,4-5,7H,3,6H2,1H3 |
InChI Key |
WZECYRMGVFUIDO-UHFFFAOYSA-N |
SMILES |
CSC1=CCC(C=C1)CC2=C(N=NC2=O)C(F)(F)F |
Canonical SMILES |
CSC1=CCC(C=C1)CC2=C(N=NC2=O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-dihydro-4-((4-(methylthio)phenyl)methyl)-5-(trifluoromethyl)-3H-pyrazol-3-one WAY 123783 WAY-123783 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







